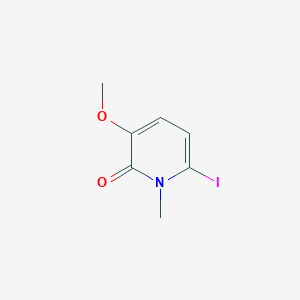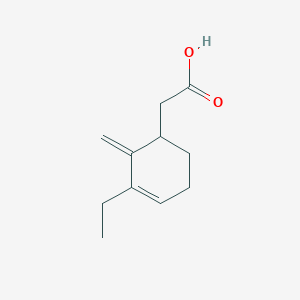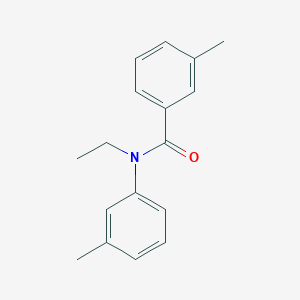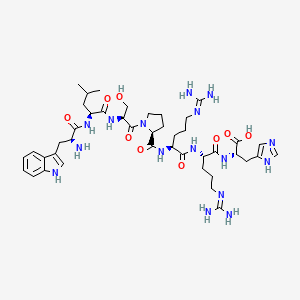![molecular formula C24H25OPS2 B12634617 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane CAS No. 919992-13-5](/img/structure/B12634617.png)
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is a complex organophosphorus compound It features a phosphane group bonded to a phenoxyethyl moiety, which is further substituted with a 1,3-dithian-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane typically involves the reaction of 2-chloro-1,3-dithiane with substituted phenols under electrophilic aromatic substitution conditions . The phenoxyethyl moiety can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives and phosphane reagents . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphane group can be reduced to form phosphine derivatives.
Substitution: The phenoxyethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require bases such as sodium hydride or potassium carbonate .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phenoxyethyl compounds .
Aplicaciones Científicas De Investigación
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can act as a ligand, coordinating with metal centers in enzymes, thereby modulating their activity . The dithiane moiety can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(1,3-Dithian-2-yl)phenoxy]acetic acid: Similar in structure but contains an acetic acid moiety instead of a phosphane group.
2-[4-(1,3-Dithian-2-yl)phenoxy]-N-ethoxyacetamide:
Uniqueness
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is unique due to its combination of a phosphane group with a dithiane-substituted phenoxyethyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
919992-13-5 |
|---|---|
Fórmula molecular |
C24H25OPS2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenylphosphane |
InChI |
InChI=1S/C24H25OPS2/c1-3-8-22(9-4-1)26(23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-27-18-7-19-28-24/h1-6,8-15,24H,7,16-19H2 |
Clave InChI |
DPOAEVPRYDEZHG-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=C(C=C2)OCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)



![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)



